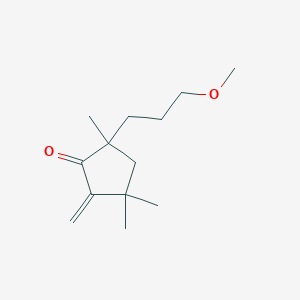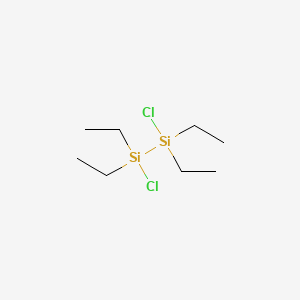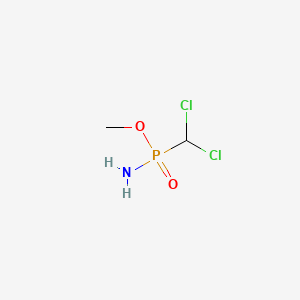
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonamidic acid group with a dichloromethyl substituent and a methyl ester group
Preparation Methods
The synthesis of phosphonamidic acid, P-(dichloromethyl)-, methyl ester can be achieved through several methods. One common approach involves the reaction of phosphonic ester-acid derivatives with alkyl halides in the presence of a base such as triethylamine. This reaction can be carried out under microwave-assisted conditions to enhance the efficiency and yield of the product . Another method involves the hydrolysis of phosphinates and phosphonates under acidic or basic conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dichloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acids, bases, and nucleophiles such as azides and silylated phosphinic acids . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonamidic acid, P-(dichloromethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a protease inhibitor by mimicking the transition state of peptide bond cleavage, thereby inhibiting the activity of proteases . This mechanism is particularly relevant in the context of drug discovery and the development of therapeutic agents.
Comparison with Similar Compounds
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester can be compared with other similar compounds, such as phosphonamidate peptides and phosphoramidates. These compounds share similar structural features but differ in their reactivity and stability. For example, phosphonamidates are more prone to P(O)–NH bond cleavage under acidic conditions compared to phosphoramidates . Other similar compounds include phosphinic acids and phosphonates, which have different substituents and functional groups but share the phosphonamidic acid core structure .
Similar Compounds
- Phosphonamidate peptides
- Phosphoramidates
- Phosphinic acids
- Phosphonates
These compounds highlight the diversity and versatility of organophosphorus chemistry and the unique properties of this compound.
Properties
CAS No. |
85437-50-9 |
|---|---|
Molecular Formula |
C2H6Cl2NO2P |
Molecular Weight |
177.95 g/mol |
IUPAC Name |
[amino(methoxy)phosphoryl]-dichloromethane |
InChI |
InChI=1S/C2H6Cl2NO2P/c1-7-8(5,6)2(3)4/h2H,1H3,(H2,5,6) |
InChI Key |
JKJRGEHHXHFPNI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


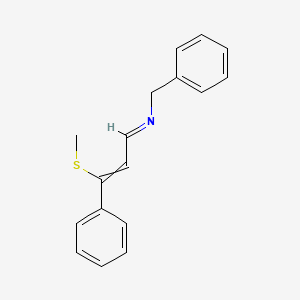
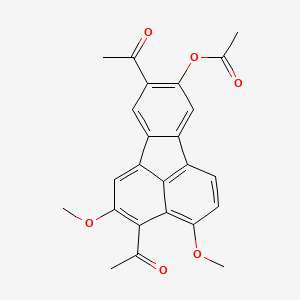
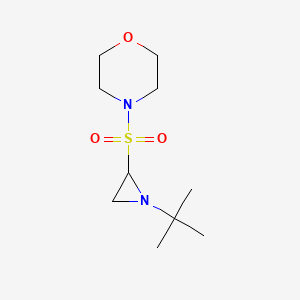
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)

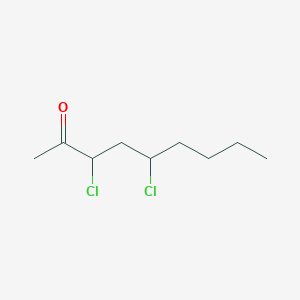
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
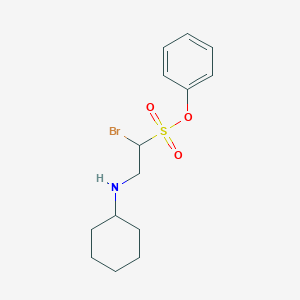
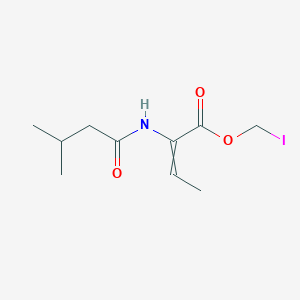
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
